![molecular formula C12H14N2 B1482286 3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2098106-15-9](/img/structure/B1482286.png)
3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Overview
Scientific Research Applications
Organic Synthesis
3,5-Dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole: serves as a versatile scaffold in organic synthesis. Its structure is conducive to various chemical reactions, making it a valuable precursor for synthesizing more complex heterocyclic systems. These systems are crucial in developing pharmaceuticals and agrochemicals due to their biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound’s pyrazole core is often utilized to create derivatives with potential therapeutic effects. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and, consequently, the biological activities of the resulting compounds .
Structural Studies
The tautomeric nature of pyrazoles, including 3,5-dicyclopropyl-1-prop-2-ynylpyrazole , makes them interesting subjects for structural studies. Understanding their tautomeric and conformational preferences is vital for designing synthetic methods and predicting the properties of new compounds .
Heterocyclic Synthesis
This compound is used in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems have significant applications in pharmaceuticals, where they are explored for their diverse biological activities .
properties
IUPAC Name |
3,5-dicyclopropyl-1-prop-2-ynylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-7-14-12(10-5-6-10)8-11(13-14)9-3-4-9/h1,8-10H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYGHJIKLFAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2CC2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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